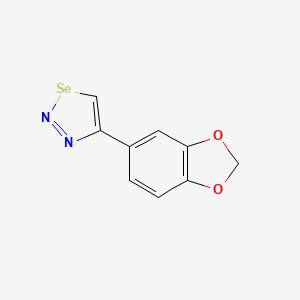![molecular formula C16H13N5O3 B4331000 N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as MNI-137, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including neuroscience and cancer research. In
Mécanisme D'action
The mechanism of action of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific ion channels and signaling pathways in cells. In the brain, N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability and synaptic transmission. In cancer cells, N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide are dependent on the specific application and concentration used. In neuroscience, N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to increase the firing rates of certain neurons and enhance synaptic transmission. In cancer cells, N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its specificity for certain ion channels and signaling pathways. This specificity allows for more targeted and precise manipulation of cellular activity. However, a limitation of using N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide is its relatively low potency compared to other compounds used in similar applications. This may require the use of higher concentrations or longer treatment times to achieve the desired effects.
Orientations Futures
There are several future directions for the use of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide in scientific research. One area of interest is the development of more potent analogs of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide for use in neuroscience and cancer research. Another direction is the exploration of the potential use of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide in other areas of research, such as immunology and infectious disease. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential use in various scientific research applications. One area of interest is neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
Another area of interest is cancer research, where N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells. This inhibition is thought to occur through the modulation of certain signaling pathways involved in cell growth and survival. N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has shown promise in preclinical studies as a potential anti-cancer agent.
Propriétés
IUPAC Name |
N-(3-methoxydibenzofuran-2-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-7-14-11(10-4-2-3-5-13(10)24-14)6-12(15)18-16(22)8-21-9-17-19-20-21/h2-7,9H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSZVUVYUQDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)NC(=O)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330923.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330929.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330932.png)
![7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)
![ethyl [4,5-dimethyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4330940.png)


![methyl 7-(4-fluorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330975.png)
![methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate](/img/structure/B4330979.png)
![10-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330993.png)

![3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B4331008.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(1-methyldecahydroquinolin-4-yl)benzamide](/img/structure/B4331018.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)